6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by the presence of aziridine rings and a triazine core. Aziridines are three-membered nitrogen-containing cyclic molecules known for their significant ring strain and reactivity, making them valuable intermediates in organic synthesis . The triazine core is a common structural motif in various chemical compounds, including herbicides and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of aziridine derivatives with triazine precursors. One common method is the coupling of aziridine with a triazine compound under basic conditions, often using a catalyst to facilitate the reaction . The reaction conditions may vary, but they generally include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction reactions can open the aziridine rings, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine rings are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions include various nitrogen-containing heterocycles, amines, and substituted triazine derivatives .
Scientific Research Applications
6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine involves the formation of reactive intermediates that can interact with biological molecules. The aziridine rings can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on proteins or DNA . This reactivity is the basis for its potential use as an anticancer agent, as it can induce DNA cross-linking and inhibit cell division .
Comparison with Similar Compounds
Similar Compounds
Oxaziridine: An oxidized form of aziridine with an oxygen atom, used in various oxidation reactions.
Uniqueness
6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine is unique due to its combination of aziridine rings and a triazine core, which imparts both high reactivity and stability. This combination makes it a versatile compound for various applications in chemistry, biology, and industry .
Properties
CAS No. |
4700-93-0 |
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Molecular Formula |
C12H20N8 |
Molecular Weight |
276.34 g/mol |
IUPAC Name |
6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H20N8/c1-17(2)10-13-9(14-11(16-10)18(3)4)15-12(19-5-6-19)20-7-8-20/h5-8H2,1-4H3 |
InChI Key |
JIJAXDCJINBIPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N=C(N2CC2)N3CC3)N(C)C |
Origin of Product |
United States |
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